![molecular formula C15H14FNO3 B5527240 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5527240.png)
4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime
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Description
Synthesis Analysis
The synthesis of compounds related to 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime involves various chemical reactions, including the utilization of methoxybenzaldehyde oxime derivatives. For instance, a study by Gomes et al. (2018) discusses the crystal structures of four (E)-methoxybenzaldehyde oxime derivatives, providing insight into their synthesis and structural arrangements (Gomes et al., 2018). Furthermore, Wang Bao-jie (2006) reports on a facile synthesis method for 3-fluoro-4-methoxybenzaldehyde, which is relevant for understanding the synthetic pathway of similar compounds (Wang Bao-jie, 2006).
Molecular Structure Analysis
The molecular structure of methoxybenzaldehyde oxime derivatives, including those related to 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime, has been extensively studied. The research highlights different conformations and hydrogen-bonding patterns, as well as Hirshfeld surface analyses to understand the intermolecular interactions. The work by Iqbal et al. (2019) on the crystal structures and Hirshfeld surface analyses of similar compounds provides valuable insights into the molecular structure and intermolecular interactions (Iqbal et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving methoxybenzaldehyde oxime derivatives are critical for synthesizing and modifying such compounds. The study by Chakraborty and Kilbourn (1991) on the oxidation of substituted 4-fluorobenzaldehydes offers an example of the chemical reactions these compounds can undergo, including the synthesis of fluorinated phenols (Chakraborty & Kilbourn, 1991).
Safety and Hazards
properties
IUPAC Name |
(NE)-N-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-15-8-11(9-17-18)6-7-14(15)20-10-12-4-2-3-5-13(12)16/h2-9,18H,10H2,1H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRYERDGLXXRJF-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-hydroxymethanimine |
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